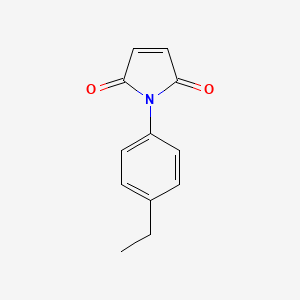

N-(4-Ethylphenyl)maleimide

Descripción

Historical Context and Significance of Maleimide (B117702) Scaffolds in Chemical Science

The journey of maleimide chemistry began with the exploration of maleic anhydride (B1165640) derivatives as reactive components in polymer science. The fundamental maleimide structure, with its reactive double bond, proved to be exceptionally versatile, readily participating in reactions like Michael additions and Diels-Alder cycloadditions. researchgate.net This inherent reactivity established maleimides as crucial scaffolds in organic synthesis. nih.govrsc.org Over the years, the focus expanded to N-substituted maleimides, where modifications to the nitrogen substituent allowed for the fine-tuning of the molecule's properties for specific applications. This has led to their widespread use in medicinal chemistry, drug discovery, and materials science. rsc.orgresearchgate.net

Academic Rationale for Investigating N-(4-Ethylphenyl)maleimide and Related Analogues

The investigation into N-aryl maleimides, such as this compound, stems from the desire to understand how different substituents on the phenyl ring influence the reactivity and properties of the maleimide core. mdpi.com The ethyl group in the para position of the phenyl ring in this compound, for instance, can affect the compound's electronic properties, solubility, and steric hindrance. cymitquimica.com This, in turn, impacts its behavior in various reactions.

Academic interest in this compound and its analogues is also driven by their potential applications. For example, N-substituted maleimides are explored for their biological activities, including potential anticancer, antiviral, and antimicrobial effects. ontosight.ai Research has shown that the nature of the N-substituent plays a crucial role in the biological efficacy of these compounds. tandfonline.com Furthermore, the reactivity of the maleimide group makes these compounds valuable in materials science for the synthesis of high-performance polymers and for surface modification. ontosight.aiuctm.edu The study of analogues with different alkyl or functional groups on the phenyl ring allows for a systematic investigation of structure-activity relationships, paving the way for the design of new materials and therapeutic agents with tailored properties.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-ethylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(13)15/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVHFKZQDVQILM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90335015 | |

| Record name | N-(4-Ethylphenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76620-00-3 | |

| Record name | N-(4-Ethylphenyl)maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-ETHYLPHENYL)MALEIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 4 Ethylphenyl Maleimide and N Aryl Maleimides

Classical Synthetic Routes to Maleimides

The traditional and most widely employed methods for synthesizing N-aryl maleimides rely on a two-step sequence. iosrjournals.org This approach begins with the reaction of an amine with maleic anhydride (B1165640) to form an N-substituted maleamic acid, which is then cyclized to the desired maleimide (B117702). google.comgoogle.com

Cyclodehydration of Maleanilic Acids

The crucial step in the classical synthesis of maleimides is the ring closure of the N-substituted maleamic acid intermediate. google.com This cyclodehydration is typically achieved using chemical dehydrating agents. google.com A common and effective method involves heating the maleamic acid with acetic anhydride in the presence of a catalyst, such as sodium acetate (B1210297). google.commdpi.comtandfonline.com This process is widely used for preparing a variety of aromatic maleimides in a laboratory setting. google.com

The general procedure involves dissolving the maleanilic acid in acetic anhydride with anhydrous sodium acetate and heating the mixture. tandfonline.comorgsyn.org After the reaction is complete, the mixture is cooled and poured into ice water to precipitate the N-phenylmaleimide product, which can then be collected by filtration. tandfonline.comorgsyn.org Other reagents that have been utilized for the ring closure of maleanilic acids to N-arylmaleimides include acetyl chloride with triethylamine, trimethyl orthoacetate with triethylamine, and methanesulfonic acid in n-butanol. iosrjournals.org

Reaction of Maleic Anhydride with Substituted Anilines

The initial step in the classical synthesis involves the acylation of a substituted aniline (B41778) with maleic anhydride to produce the corresponding N-aryl maleamic acid. mdpi.comtandfonline.com This reaction is typically carried out by dissolving maleic anhydride in a suitable solvent, such as diethyl ether or chloroform, and then adding the substituted aniline dropwise. mdpi.comresearchgate.netsrce.hr The resulting maleamic acid often precipitates from the solution and can be collected by filtration. researchgate.netucl.ac.be The yields for this step are generally high, often in the range of 87–95%. mdpi.com

For instance, the synthesis of N-phenylmaleimides begins with the reaction of the desired substituted aniline with maleic anhydride in diethyl ether, which leads to the formation of the corresponding N-phenylmaleanic acid. ucl.ac.be This intermediate precipitates and can be used in the subsequent cyclization step without further purification. ucl.ac.be

Advanced and Green Chemistry Approaches in N-Aryl Maleimide Synthesis

In recent years, there has been a growing interest in developing more sustainable and efficient methods for the synthesis of N-aryl maleimides. iisc.ac.in These advanced approaches aim to reduce reaction times, minimize waste, and use less hazardous reagents. tandfonline.comresearchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govrsc.org This technique has been successfully applied to the synthesis of N-aryl maleimides, significantly reducing reaction times compared to conventional heating methods. researchgate.netresearchgate.net For the cyclization of N-(4-chloro)maleanilic acid to N-(4-chlorophenyl)maleimide, microwave irradiation at 90°C for 30 seconds resulted in a slight increase in yield (from 70% to 73%) but dramatically reduced the reaction time by 99%. tandfonline.com Microwave irradiation has also been used for the synthesis of various N-aryl maleimides under solvent-free conditions, further enhancing the green credentials of the method. researchgate.net

Synthesis of N-(4-Ethylphenyl)maleimide and Analogues via Established Procedures

The synthesis of this compound and its analogues generally follows the well-established two-step procedure. iosrjournals.orgmdpi.comucl.ac.be A series of alkyl-substituted N-phenylmaleimides, including those with methyl or ethyl groups, have been synthesized to study their biological activities. ucl.ac.be

The typical synthesis involves:

Formation of N-(4-Ethylphenyl)maleamic acid: 4-Ethylaniline (B1216643) is reacted with maleic anhydride in a suitable solvent like diethyl ether. mdpi.comucl.ac.be The resulting N-(4-Ethylphenyl)maleamic acid intermediate precipitates and is collected. ucl.ac.be

Cyclodehydration: The isolated maleamic acid is then heated with acetic anhydride and sodium acetate to induce ring closure, forming this compound. mdpi.comucl.ac.be

This general method has been used to prepare a wide variety of N-substituted maleimides with different functional groups on the phenyl ring. ucl.ac.be

Mechanistic Investigations of Maleimide Ring Formation

The mechanism of maleimide ring formation from maleamic acids has been the subject of computational and experimental studies. researchgate.net The cyclodehydration process can lead to the formation of both the desired maleimide and an isomeric product, isomaleimide. researchgate.netresearchgate.net

Computational studies using the PM3 Hamiltonian method suggest that the reaction proceeds through the formation of a mixed anhydride intermediate when acetic anhydride is used as the dehydrating agent. researchgate.net The initial step is the loss of the carboxylic proton from the maleamic acid. researchgate.net The resulting anion then reacts with the dehydrating agent. The cyclization to either the maleimide or isomaleimide depends on the electronic effects of the substituent on the amide nitrogen. researchgate.net It is proposed that the conversion of the initially formed isoimide (B1223178) to the more thermodynamically stable imide can occur, establishing an equilibrium between the two isomers. google.com The presence of a tertiary amine can influence the reaction pathway. researchgate.net

Chemical Reactivity and Reaction Mechanisms of N 4 Ethylphenyl Maleimide and Maleimide Derivatives

Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.org Maleimides, including N-substituted variants like N-(4-Ethylphenyl)maleimide, are highly reactive dienophiles due to the electron-withdrawing nature of the adjacent carbonyl groups, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org This facilitates reactions with electron-rich dienes. researchgate.net The reaction is crucial in synthetic chemistry and for creating thermoreversible polymer networks. researchgate.netsci-hub.se

The stereochemical and regiochemical outcomes of Diels-Alder reactions involving N-substituted maleimides are influenced by a combination of electronic and steric factors, as well as reaction conditions like temperature and solvent. chemrxiv.orgmun.ca

Stereoselectivity: The reaction typically yields two diastereomeric products: the endo and exo adducts. According to the Alder rule, the endo adduct, formed through secondary orbital interactions, is generally the kinetically favored product, especially at lower temperatures. sci-hub.seacs.org The exo adduct is often the more thermodynamically stable product and its formation is favored at higher temperatures, where the reversible nature of the reaction allows for equilibration to the most stable isomer. sci-hub.seacs.orgmdpi.com For instance, in the reaction between furan (B31954) and maleimides, the endo adduct can form faster, but prolonged reaction times or higher temperatures lead to the predominance of the more stable exo isomer via a retro-Diels-Alder/Diels-Alder sequence. chemrxiv.orgmdpi.com The stereoselectivity of the dienophile itself is conserved; for example, substituents that are cis on the dienophile's double bond will remain cis in the product. youtube.com

Regioselectivity: When an asymmetrical diene is used, the reaction can produce different regioisomers (e.g., ortho and meta adducts). The regioselectivity is governed by the electronic properties of the substituents on both the diene and the dienophile. youtube.com For N-arylmonothiomaleimides, the C=C double bond has been shown to exhibit high stereoselectivity (100% endo) but lower regioselectivity. sci-hub.se The electronic nature of the substituent on the N-aryl ring, such as the electron-donating ethyl group in this compound, can influence reactivity and selectivity compared to derivatives with electron-withdrawing groups. sci-hub.se Theoretical studies indicate that regioselectivity is often controlled by substituents on the diene, while stereoselectivity can be influenced by factors like secondary orbital overlap. acs.org

| Factor | Influence on Stereoselectivity (Endo/Exo) | Influence on Regioselectivity (e.g., Ortho/Meta) | Reference |

|---|---|---|---|

| Temperature | Low temperature favors the kinetic endo product. High temperature favors the thermodynamic exo product due to reaction reversibility. | Can affect the ratio of regioisomers, particularly if their activation energy barriers are different. | sci-hub.sechemrxiv.orgmdpi.com |

| Solvent | Solvent polarity can influence the transition state energies, thus affecting the endo/exo ratio. | Can alter the regiochemical outcome by differentially solvating the transition states. | chemrxiv.org |

| Diene Substituents | Steric bulk on the diene can disfavor the more crowded endo transition state. | Electronic (electron-donating/withdrawing) and steric effects are primary determinants of regioselectivity. | youtube.comacs.org |

| Dienophile Substituents (N-Aryl group) | The electronic nature of the N-aryl substituent (e.g., electron-donating vs. withdrawing) alters the dienophile's reactivity and can disrupt typical endo/exo preferences. | Influences the electronic character of the dienophile, thereby affecting orbital interactions that control regioselectivity. | sci-hub.semdpi.com |

The furan-maleimide Diels-Alder reaction is a classic model for studying the kinetic and thermodynamic parameters of reversible cycloadditions. sci-hub.se The reaction is typically exergonic, but the negative entropy change means that the reverse (retro-Diels-Alder) reaction becomes significant at elevated temperatures. sci-hub.se

Kinetic studies consistently show that the formation of the endo adduct has a lower activation energy and is therefore faster than the formation of the exo adduct. mdpi.com Conversely, the exo adduct is thermodynamically more stable. sci-hub.semdpi.com A comprehensive study of the reaction between N-phenylmaleimide and a furan-functionalized polymer determined the activation energies for the forward Diels-Alder (DA) and retro-Diels-Alder (r-DA) reactions. sci-hub.se The transition from kinetic to thermodynamic control is observable over different temperature ranges. nih.gov

| Parameter | Value | Description | Reference |

|---|---|---|---|

| Activation Energy (Ea) for DA Reaction | 47.8 ± 5.6 kJ mol⁻¹ | Energy barrier for the forward cycloaddition (formation of both endo and exo adducts). | sci-hub.se |

| Activation Energy (Ea) for retro-DA Reaction | 174 ± 17 kJ mol⁻¹ | Energy barrier for the reverse cycloaddition (cleavage of adducts). The higher value indicates that significant thermal energy is required for the reverse reaction. | sci-hub.se |

| Enthalpy of Formation (ΔH) | -157 ± 14 kJ mol⁻¹ | The reaction is highly exothermic, favoring product formation at lower temperatures. | sci-hub.se |

| Entropy of Formation (ΔS) | -370 ± 40 J K⁻¹ mol⁻¹ | The large negative entropy reflects the loss of translational and rotational freedom as two molecules combine into one. This term dominates at high temperatures, favoring the reactants. | sci-hub.se |

| Kinetic vs. Thermodynamic Product | Endo is the kinetic product; Exo is the thermodynamic product. | The endo adduct forms faster (lower Ea), while the exo adduct is more stable. | sci-hub.semdpi.com |

Nucleophilic Additions to the Maleimide Double Bond

The electron-deficient double bond of N-substituted maleimides is highly susceptible to nucleophilic attack, most commonly through a Michael-type addition. This reaction is fundamental to many applications, particularly in bioconjugation and materials science. researchgate.netnih.gov

The reaction between a thiol (sulfhydryl group) and a maleimide is a cornerstone of "click chemistry" and bioconjugation. tandfonline.com The addition of the nucleophilic thiol to the maleimide double bond is rapid, highly efficient, and proceeds under mild, often physiological, conditions to form a stable thioether bond. rsc.orgcd-bioparticles.com The reaction is highly chemoselective for thiols over other nucleophilic groups like amines within a pH range of 6.5-7.5. rsc.org

This high selectivity allows for the specific modification of proteins at cysteine residues. cd-bioparticles.com The stability of the resulting thiosuccinimide adduct is a key advantage, although it can be further enhanced by hydrolysis of the succinimide (B58015) ring or by using modified maleimides. rsc.orgresearchgate.net Computational studies show the addition of thiols to maleimides is strongly exothermic. acs.org

| Application Area | Description | Reference |

|---|---|---|

| Bioconjugation | Site-specific labeling and modification of proteins at cysteine residues. Used for attaching PEG chains (PEGylation) to improve drug pharmacokinetics. | rsc.orgcd-bioparticles.com |

| Antibody-Drug Conjugates (ADCs) | A common method for linking a cytotoxic drug payload to a monoclonal antibody via an engineered cysteine residue for targeted cancer therapy. | rsc.org |

| Polymer & Surface Functionalization | Used to create functional polymeric coatings, hydrogels, and to modify polymer end-groups. Enables the grafting of molecules onto surfaces to alter their properties (e.g., hydrophilicity). | tandfonline.comrsc.orgresearchgate.net |

| Hydrogel Formation | Crosslinking of multi-functionalized thiol and maleimide polymers to form hydrogels for biomedical applications like cell encapsulation. | mdpi.com |

Amines can also act as nucleophiles and add across the double bond of maleimides via a Michael addition. cd-bioparticles.com This reaction is utilized in the curing of bismaleimide (B1667444) resins, where diamines act as crosslinkers to form robust thermoset networks. The reaction is generally very fast and selective. cd-bioparticles.com

However, the reaction of amines with maleimides can be more complex than that of thiols. A potential side reaction is the aminolysis of the maleimide ring, where the amine attacks one of the carbonyl groups, leading to ring-opening. This can be a reversible process. In some systems, particularly with dibromomaleimides, the sequential addition of a thiol and then an amine can be used to create stable, dual-functionalized molecules. The addition of the amine serves to deactivate the maleimide toward further nucleophilic attack, thereby stabilizing the conjugate. rsc.org

N-substituted maleimides serve as versatile building blocks in cascade reactions with binucleophilic agents to construct diverse and complex heterocyclic systems. mdpi.comnih.govresearchgate.net Binucleophiles are molecules containing two nucleophilic centers, such as N,N- (e.g., diamines, guanidines), S,N- (e.g., thioacetamide, aminothiols), or C,N-dinucleophiles. mdpi.comnih.gov

The general mechanism for these recyclization reactions is a two-stage process. mdpi.comnih.gov

Initial Michael Addition: The more nucleophilic atom of the binucleophile (e.g., the sulfur in an S,N-binucleophile) adds to the activated double bond of the maleimide. nih.gov

Intramolecular Cyclization (Recyclization): The second nucleophilic atom attacks one of the carbonyl carbons of the succinimide intermediate. This leads to the cleavage of the original imide ring and the formation of a new, often larger, heterocyclic ring system. nih.gov

This strategy provides a powerful route to hydrogenated heterocyclic fragments, which are important scaffolds in medicinal chemistry. mdpi.comnih.gov The specific structure of the resulting heterocycle depends on the type of binucleophile used and the distance between its nucleophilic centers. mdpi.comnih.gov

| Binucleophile Type | Example Reagent | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 1,3-N,N-Binucleophile | Carboxymidamides, Guanidines | Derivatives of imidazo[1,2-a]pyrimidines | mdpi.combeilstein-journals.org |

| 1,3-S,N-Binucleophile | Thiourea, Thioacetamide | Thiazole or Thiazine derivatives | nih.gov |

| 1,4-N,O-Binucleophile | 2-Aminophenol, Aminoethanols | Morpholine or Oxazine derivatives | nih.gov |

| C,N-Binucleophile | Aliphatic Ketazines | Partially hydrogenated pyrrole (B145914) or pyridazine (B1198779) fragments | mdpi.com |

| N,N-Binucleophile | 2-Aminopyridine | Substituted succinimide which can rearrange | nih.gov |

Other Significant Reaction Pathways

Beyond the more common Michael additions and Diels-Alder reactions, the maleimide scaffold, including that of this compound, participates in several other mechanistically significant transformations. These pathways offer alternative strategies for modifying the maleimide core, leading to structurally diverse products. The following sections detail the mechanisms of phosphine-catalyzed isomerizations, hydrolysis of the maleimide ring, and copper-catalyzed cycloaddition reactions.

Phosphine-Catalyzed Isomerization Reactions

Phosphine-catalyzed reactions provide a metal-free method for the functionalization of maleimides and related compounds. organic-chemistry.org These reactions typically proceed through the nucleophilic addition of a tertiary phosphine (B1218219) to an electron-deficient alkene, such as the double bond in the maleimide ring or in a related substrate like an allenoate. nih.gov

A key example involves the phosphine-catalyzed isomerization of α-succinimide-substituted allenoates to generate 3,4-disubstituted maleimide derivatives. mdpi.comnih.gov The proposed mechanism for this type of transformation begins with the nucleophilic attack of the phosphine (e.g., triphenylphosphine) on the central carbon of the allenoate. mdpi.comscirp.orgmdpi.com This addition forms a zwitterionic intermediate. mdpi.comscirp.org

The reaction proceeds through the following plausible steps, as illustrated in recent studies:

Initial Attack: A phosphine adds to the allenoate, creating a zwitterionic intermediate. mdpi.com

Proton Transfer: A series of proton transfers occurs, often facilitated by a protic additive like benzoic acid, which can accelerate the reaction rate. organic-chemistry.orgmdpi.com

Isomerization: The intermediate isomerizes, shifting the position of the double bond.

Nucleophilic Attack: The γ′-carbon of a resulting intermediate becomes nucleophilic and can attack an electrophile, such as an imine. mdpi.com

Catalyst Regeneration: The final step involves the elimination of the phosphine catalyst to yield the functionalized maleimide product, allowing the catalyst to re-enter the cycle. mdpi.com

This methodology allows for the synthesis of various functionalized 3,4-disubstituted maleimides under mild conditions. mdpi.comnih.gov While this specific example uses an allenoate precursor that isomerizes into a maleimide structure, similar principles of phosphine activation apply to maleimides themselves, which can be activated to participate in reactions like the aza-Morita-Baylis-Hillman (MBH) coupling. organic-chemistry.orgnih.govacs.org In these cases, the phosphine attacks the maleimide double bond to form a phosphorus ylide, which then reacts with an electrophile. organic-chemistry.org

Hydrolysis Mechanisms of the Maleimide Moiety

The maleimide ring is susceptible to hydrolysis, a reaction that involves the cleavage of one of the amide bonds in the five-membered ring. This process is highly dependent on pH and temperature. rsc.org The hydrolysis product is the corresponding maleamic acid derivative.

The stability of the maleimide ring is significantly greater in acidic to neutral conditions (pH 4-6.5) compared to alkaline environments. tandfonline.com Under alkaline conditions, the rate of hydrolysis increases substantially. nih.govresearchgate.netcdnsciencepub.com For instance, studies on N-substituted maleimides show that while they are stable for over 24 hours at a pH of 4 to 6.5, noticeable decomposition to the corresponding maleamic acid occurs at pH 7.0. tandfonline.com

The mechanism of alkaline hydrolysis involves the following key steps:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of the maleimide ring. nih.gov

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate. nih.gov

Ring Opening: The intermediate collapses, leading to the cleavage of a carbon-nitrogen (C-N) bond within the ring. This ring-opening step is typically the rate-determining step. researchgate.net

Protonation: The resulting amic acid anion is protonated by water to yield the final maleamic acid product.

Both the un-ionized and the ionized (anionic) forms of the maleimide can undergo hydrolysis, with the nucleophilic attack of the hydroxide ion on the carbonyl carbon being a critical step in both pathways. nih.govcdnsciencepub.com The rate of hydrolysis is also influenced by temperature; as temperature increases, the rate of the ring-opening reaction accelerates significantly. rsc.org

| pH | Temperature (°C) | Observed Rate Constant (k) (s⁻¹) | Reference |

|---|---|---|---|

| 7.4 | 20 | 1.24 x 10⁻⁵ | rsc.org |

| 7.4 | 37 | 6.55 x 10⁻⁵ | rsc.org |

Copper(II)-Mediated [3+2] Cycloaddition Reactions

A novel and significant reaction pathway for maleimide derivatives is their participation as dipolarophiles in copper(II)-mediated [3+2] cycloaddition reactions. chemrxiv.orgchemrxiv.org This reaction provides a powerful method for the site-specific modification of the N-terminus of proteins and peptides. nih.govresearchgate.net

The reaction involves three key components:

An N-terminal amino acid of a peptide or protein.

A 2-pyridinecarboxaldehyde (B72084) (2-PC) derivative. chemrxiv.orgnih.gov

A maleimide derivative, such as this compound, which acts as the dipolarophile. chemrxiv.orgacademie-sciences.fr

The proposed mechanism is initiated and controlled by the copper(II) catalyst:

Imine Formation: The N-terminal amino group of a protein reacts with a 2-pyridinecarboxaldehyde (2-PC) derivative to form an imine.

Azomethine Ylide Generation: The copper(II) ion coordinates with the imine and the N-terminal amino acid. This coordination facilitates the deprotonation of the α-carbon of the amino acid, generating a 1,3-dipolar species known as an azomethine ylide. chemrxiv.orgresearchgate.net The combination of Cu(II) ions and the heteroaromatic aldehyde is crucial for the selective formation of this intermediate in aqueous media under mild conditions. chemrxiv.orgchemrxiv.org

[3+2] Cycloaddition: The generated azomethine ylide undergoes a [3+2] cycloaddition reaction with the electron-deficient double bond of the maleimide derivative. chemrxiv.orgresearchgate.net

Product Formation: This cycloaddition results in the formation of a stable, covalently linked product, effectively conjugating the maleimide-containing molecule to the N-terminus of the protein. nih.gov

This reaction is typically performed under mild conditions (e.g., pH 6.0, 37°C) and demonstrates high selectivity for the N-terminus, even in the presence of other nucleophilic residues like lysine. chemrxiv.orgresearchgate.net While the reaction rate is slower than the classic Michael addition to cysteine, its operational simplicity and high selectivity make it a valuable tool in bioconjugation. chemrxiv.org

| Component | Role | Example | Reference |

|---|---|---|---|

| Copper(II) Ion | Catalyst | Cu(II) | chemrxiv.orgresearchgate.net |

| Aldehyde | Forms 1,3-dipole precursor | 2-Pyridinecarboxaldehyde (2-PC) | chemrxiv.orgnih.gov |

| Dipolarophile | Reacts with 1,3-dipole | N-substituted Maleimides | chemrxiv.orgresearchgate.net |

| N-Terminal Amino Acid | Forms 1,3-dipole | Various peptides/proteins | chemrxiv.orgresearchgate.net |

| Conditions | Reaction Environment | pH 6.0, 37°C, Aqueous Media | chemrxiv.orgnih.gov |

Influence of N-Substituent on Copolymerization Reactivity

The reactivity of N-substituted maleimides, including this compound, in copolymerization is significantly governed by the electronic and steric nature of the substituent on the nitrogen atom. These substituents can alter the polarity and resonance of the monomer, which in turn affects its interaction with comonomers and propagating radicals.

The electronic properties of the N-substituent play a crucial role. Electron-withdrawing groups on the N-substituent tend to decrease the rate of homopolymerization but increase the rate of copolymerization, particularly with electron-donating comonomers like styrene (B11656). vcu.edu This is because electron-withdrawing groups enhance the electron-accepting nature of the maleimide double bond, promoting the formation of charge-transfer complexes with donor monomers, which can facilitate alternating copolymerization. vcu.edu For instance, studies on N-carbamylmaleimide and N-carbethoxymaleimide, which have electron-withdrawing groups, showed they influence the polymerization properties of maleimide to be more like those of maleic anhydride (B1165640) when reacting with styrene. vcu.edu Conversely, N-phenylmaleimides featuring an electron-donating substituent have been shown to efficiently produce 2:1 sequence-controlled copolymers in radical copolymerization with limonene. researchgate.net

Steric effects also have a profound impact. Bulky substituents near the maleimide ring can hinder the approach of a comonomer or a propagating chain end. For N-(alkyl-substituted phenyl)maleimides, substituents at the ortho position of the phenyl ring can cause a twisted conformation relative to the maleimide ring, which influences reactivity. researchgate.net In a study investigating the penultimate unit effect, it was concluded that less bulky and more electron-donating substituents on the N-phenyl ring were effective in inducing this effect, which is a key mechanism for sequence control in radical copolymerization. researchgate.net

The reactivity of maleimide monomers in copolymerization is often quantified using the Alfrey-Price Q-e scheme, where 'Q' represents the reactivity of the monomer due to resonance stabilization and 'e' represents its polarity. For example, N-(4-carboxyphenyl)maleimide (CPMI), a structurally related monomer, was found to have Q-e values of Q = 1.05 and e = 0.41 in a copolymerization system with methyl methacrylate (B99206) (MMA), and Q = 1.21 and e = 0.91 in a system with styrene (St). researchgate.net Another study reported Q and e parameters for N-(4-carboxy-phenyl) maleimide in copolymerization with N-vinyl-2-pyrrolidone as 0.035 and 1.013, respectively. researchgate.netlew.ro These values indicate that N-phenylmaleimide derivatives are generally electron-accepting monomers (positive 'e' values).

Table 1: Monomer Reactivity Parameters for N-Substituted Maleimides

| Monomer | Comonomer | Q-value | e-value | Citation |

|---|---|---|---|---|

| N-(4-carboxyphenyl)maleimide | Methyl Methacrylate | 1.05 | 0.41 | researchgate.net |

| N-(4-carboxyphenyl)maleimide | Styrene | 1.21 | 0.91 | researchgate.net |

| N-(4-carboxyphenyl)maleimide | N-vinyl-2-pyrrolidone | 0.035 | 1.013 | researchgate.netlew.ro |

Macromolecular Architecture and Microstructure Control

The ability to control the sequence of monomer units along a polymer chain is a central goal in polymer science, enabling the synthesis of materials with precisely defined properties. N-substituted maleimides are key monomers in strategies aimed at controlling macromolecular architecture. rsc.org A prominent method involves the controlled radical copolymerization of an electron-acceptor monomer, such as an N-substituted maleimide, with an electron-donor monomer like styrene. rsc.orgnih.gov

In systems with equimolar amounts of a donor and an acceptor monomer, the polymerization often leads to nearly perfect alternating copolymers due to the low tendency of the acceptor maleimide to homopolymerize. rsc.org By manipulating the reaction conditions, more complex microstructures can be achieved. For example, by using a large excess of a donor monomer (e.g., styrene) and introducing the N-substituted maleimide at specific times during the polymerization, its placement within the polymer chain can be precisely controlled. rsc.orgnih.gov This time-controlled addition allows for the creation of various architectures, from polymers with narrow, functional regions to those with defined functional chain ends. nih.gov

Researchers have identified that under specific kinetic conditions, particularly when the donor/acceptor comonomer ratio is very low, it is possible to achieve the ultra-precise insertion of a single N-substituted maleimide unit into a polystyrene chain. nih.gov These specific kinetic conditions typically arise late in a batch polymerization but can be intentionally recreated multiple times during a single reaction by the successive feeding of the donor and acceptor comonomers. nih.gov This advanced strategy has been shown to be versatile, allowing for the placement of various functional N-substituted maleimides at virtually any desired position along the copolymer chain. nih.gov This level of control over the primary structure opens pathways to fabricating highly sophisticated and functional polymer materials. rsc.org

Thermal Properties and Stability of Maleimide-Based Polymers

Thermogravimetric Analysis (TGA) of Polymer Degradation Profiles

Thermogravimetric analysis (TGA) is a standard method used to evaluate the thermal stability of polymers by measuring weight loss as a function of temperature. TGA studies consistently demonstrate the excellent thermal resistance of polymers containing N-substituted maleimides.

For copolymers of N-(alkyl-substituted phenyl)maleimides with monomers like n-butyl vinyl ether and n-butyl acrylate (B77674), the thermal properties have been characterized by TGA. researchgate.net Copolymers of N-substituted maleimides with 1-methylenebenzocycloalkanes show 5% weight-loss temperatures (Td5) over 345 °C. sci-hub.st In a study of acrylate polymers containing N-(benzothiazole-2-yl) maleimide, the polymers were stable up to approximately 350 °C, with thermal decomposition occurring in a single step over a temperature range of 345 to 436 °C. ekb.eg Similarly, copolymers derived from N-(4-vinylphenyl)maleimide, a structurally analogous monomer, can exhibit enhanced thermal stability.

The degradation profile can be influenced by the specific N-substituent. For instance, a homopolymer of N-[4-N'-((4-methoxyphenyl)aminocarbonyl)phenyl] maleimide (PMPM) was found to begin decomposition at a higher initial temperature compared to its copolymer with methyl methacrylate (MMA). uctm.edu The homopolymer showed a total mass loss of 69% up to 500°C, whereas the copolymer lost 86% under the same conditions. uctm.edu In another example, copolymers of N-(4-Methoxyphenyl) maleimide with methylacrylate started to lose weight around 220°C, with a significant loss of 34.80% occurring by 300°C. humanjournals.com Addition polyimides based on bismaleimides also show high thermal stability, with decomposition temperatures reported to be above 290 °C. lew.ro

Table 2: Thermal Decomposition Data for Various Maleimide-Based Polymers

| Polymer System | Onset Decomposition Temp. (°C) | Temperature for 5% Weight Loss (°C) | Key Findings | Citation |

|---|---|---|---|---|

| Copolymers of N-substituted maleimides and 1-methylenebenzocycloalkanes | - | > 345 | Excellent thermal properties | sci-hub.st |

| Poly(N-(4-carboxyphenyl)maleimide-co-N-vinyl-2-pyrrolidone) | > 290 | - | Decomposition temperature increases with CPMI content in the copolymer | lew.ro |

| Copolymers of N-(4-Methoxyphenyl) maleimide and Methylacrylate | ~220 | - | 34.80% weight loss around 300°C | humanjournals.com |

| Anthracene maleimide-based polymers (various N-substituents) | 312 - 317 | - | High onset decomposition temperatures observed under argon | rsc.orgrsc.org |

| Acrylate polymers with N-(benzothiazole-2-yl) maleimide | ~350 | - | Stable up to ~350°C, single-step decomposition | ekb.eg |

Investigation of Glass Transition Temperatures (Tg) and Softening Points

The glass transition temperature (Tg) is a critical property of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. For maleimide-based polymers, the Tg is typically high, reflecting the chain stiffness imparted by the cyclic imide units. core.ac.uk

The specific structure of the N-substituent has a significant effect on the Tg. Introducing bulky substituents, such as an alicyclic group adjacent to the main chain, has been shown to effectively increase the Tg of the resulting copolymers. sci-hub.st For example, copolymers of N-substituted maleimides with 1-methylenebenzocycloalkanes containing a five or six-membered ring (BC5, BC6) exhibited Tg values over 200 °C. sci-hub.st Similarly, copolymers derived from N-(4-Vinylphenyl)maleimide have been reported with glass transition temperatures exceeding 200°C in some compositions.

Studies on copolymers of N-alkyl maleimides and methyl acrylate have shown that the Tg increases with a higher proportion of the maleimide unit in the copolymer. core.ac.uk Conversely, the Tg tends to decrease as the length of the N-substituent's alkyl chain increases. core.ac.uk This highlights that chain stiffness is a primary factor determining the glass transition temperature of maleimide copolymers. core.ac.uk In main-chain/side-chain combined liquid crystalline polymers, the length of the spacer between the backbone and mesogenic units also influences Tg, with the glass-transition temperature decreasing as the spacer length increases. pku.edu.cn

Table 3: Glass Transition Temperatures (Tg) of Various Maleimide-Based Polymers

| Polymer System | Glass Transition Temperature (Tg) | Key Factors Influencing Tg | Citation |

|---|---|---|---|

| Copolymers of N-substituted maleimides and 1-methylenebenzocycloalkanes (BC5, BC6) | > 200 °C | Bulky alicyclic group in the comonomer increases Tg | sci-hub.st |

| Copolymers of N-(4-Vinylphenyl)maleimide | > 200 °C | Dependent on copolymer composition | |

| Copolymers of N-alkyl maleimide and methylacrylate | Varies | Increases with maleimide content; decreases with longer N-alkyl chains | core.ac.uk |

| Main-chain/side-chain liquid crystalline polymers | Varies | Decreases as spacer length increases | pku.edu.cn |

Reactivity and Mechanistic Studies of N 4 Ethylphenyl Maleimide

Michael Addition Reactions

The maleimide double bond is an excellent Michael acceptor, readily reacting with nucleophiles. nih.gov A particularly significant reaction is the thiol-Michael addition, where the maleimide group reacts with thiol groups (-SH) to form stable thioether bonds. ontosight.ai This reaction is highly efficient and chemoselective, especially in the pH range of 6.5-7.5, making it a cornerstone of bioconjugation chemistry for labeling proteins and peptides. ontosight.ainih.gov

Cycloaddition Reactions

N-substituted maleimides are potent dienophiles in [4+2] Diels-Alder cycloaddition reactions. tandfonline.com They react with conjugated dienes to form cyclic adducts. tandfonline.com These reactions are valuable for the synthesis of complex polycyclic structures and have been utilized in the development of self-healing materials where the reversible nature of the Diels-Alder reaction can be exploited. ontosight.ai The ethylphenyl substituent can influence the stereoselectivity and reaction rates of these cycloadditions.

Polymerization Reactions

This compound can undergo polymerization through its reactive double bond. It can participate in free radical polymerization to form homopolymers or be copolymerized with other vinyl monomers. ekb.egacs.org The resulting polymers often exhibit enhanced thermal stability, a desirable property for high-performance materials. uctm.edu The N-substituent plays a significant role in determining the properties of the final polymer. acs.org

Biomedical and Pharmaceutical Research of N Substituted Maleimides

Enzyme Inhibition Studies

The unique chemical properties of N-substituted maleimides make them attractive candidates for the design of enzyme inhibitors. Their ability to form covalent bonds with specific amino acid residues can lead to potent and often irreversible inhibition, a desirable characteristic for certain therapeutic applications.

Selective Monoglyceride Lipase (B570770) (MGL) Inhibition

Monoglyceride lipase (MGL) is a key enzyme responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a crucial signaling molecule in the nervous system. ucl.ac.besigmaaldrich.com Inhibition of MGL can elevate 2-AG levels, offering potential therapeutic benefits for a range of physiological and pathological conditions. nih.gov

N-(4-Ethylphenyl)maleimide has been investigated as part of a series of N-alkylphenyl)maleimides for its MGL inhibitory properties. ucl.ac.be Research has shown that these compounds exhibit MGL inhibition with IC50 values in the low micromolar range. ucl.ac.be Specifically, lengthening the alkyl chain at the para-position of the phenyl ring from an ethyl group (in this compound, IC50 = 2.82 µM) to a heptyl group resulted in only a minor change in MGL inhibitory activity. ucl.ac.be This suggests that while the N-phenylmaleimide scaffold is crucial for activity, the length of the alkyl substituent at the 4-position has a limited impact on potency. ucl.ac.be

Rapid dilution experiments have indicated that these N-substituted maleimides, including by extension this compound, likely act as irreversible inhibitors of MGL. ucl.ac.besigmaaldrich.com This irreversible inhibition is thought to occur through the formation of a covalent bond with a cysteine residue within the enzyme's active site. researchgate.net

Table 1: MGL Inhibition by N-Alkylphenyl)maleimides

| Compound | Alkyl Substituent | IC50 (µM) for MGL Inhibition |

|---|---|---|

| This compound | 4-Ethyl | 2.82 ucl.ac.be |

| N-(4-Heptylphenyl)maleimide | 4-Heptyl | 2.12 ucl.ac.be |

| N-(2-Methylphenyl)maleimide | 2-Methyl | - |

| N-(2-Ethylphenyl)maleimide | 2-Ethyl | - |

This table is based on data from a study on N-substituted maleimide (B117702) derivatives as selective MGL inhibitors. ucl.ac.be

Fatty Acid Amide Hydrolase (FAAH) Selectivity and Structure-Activity Relationships

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382). researchgate.netcore.ac.uk Developing inhibitors that are selective for MGL over FAAH is a key goal in endocannabinoid research to modulate the levels of 2-AG and anandamide independently. nih.govcore.ac.uk

The N-(alkylphenyl)maleimide series, which includes this compound, has demonstrated a favorable selectivity profile for MGL over FAAH. ucl.ac.be The IC50 values for FAAH inhibition for this series of compounds were generally high, ranging from 65 µM to over 500 µM, indicating weak inhibition of FAAH. ucl.ac.be This selectivity is significant as it allows for the specific potentiation of 2-AG signaling without affecting anandamide levels. researchgate.net

Structure-activity relationship (SAR) studies have revealed that the position of the substituent on the phenyl ring significantly influences FAAH inhibition, in contrast to its effect on MGL inhibition. ucl.ac.be For example, a biphenyl (B1667301) substituent at the 4-position of the maleimide resulted in a 30-fold higher activity against FAAH compared to a substituent at the 2-position. ucl.ac.be This highlights the distinct structural requirements for inhibiting these two related enzymes.

Protein Kinase Inhibition Potentials and Mechanisms

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. researchgate.net Consequently, they are major targets for drug development. Maleimide derivatives have been explored as potential protein kinase inhibitors. analis.com.mynih.gov

Some N-substituted maleimides have been shown to inhibit protein kinases, such as protein kinase C (PKC). analis.com.my The mechanism of inhibition often involves the maleimide moiety acting as a Michael acceptor, forming a covalent bond with a cysteine residue in or near the ATP-binding site of the kinase. wikipedia.org This covalent modification can lead to irreversible inhibition of the enzyme's catalytic activity. wikipedia.org

While specific studies focusing solely on this compound as a protein kinase inhibitor are not extensively detailed in the provided context, the broader class of maleimide derivatives has shown promise. For instance, certain maleimide derivatives have been designed as ATP-competitive inhibitors of tyrosine kinases. researchgate.netmdpi.com These compounds have demonstrated antiproliferative activity against various cancer cell lines. researchgate.net

Topoisomerase II Catalytic Inhibition

Topoisomerase II is an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. acs.org It is a well-established target for anticancer drugs. acs.orgnih.gov

Maleimide and its simpler N-substituted derivatives, such as N-ethylmaleimide (NEM), have been identified as potent catalytic inhibitors of human topoisomerase IIα. nih.gov The inhibitory activity is dependent on the unsaturated double bond in the maleimide ring, as the saturated analog, succinimide (B58015), is inactive. nih.gov The proposed mechanism of action involves the covalent modification of critical cysteine residues on the topoisomerase II enzyme. nih.gov This modification reduces the amount of catalytically active enzyme. nih.gov

Furthermore, these maleimide compounds can antagonize the effects of topoisomerase II poisons like etoposide, which work by stabilizing the DNA-enzyme cleavage complex. nih.gov By reducing the pool of active enzyme, maleimides can protect against the DNA damage induced by these poisons. nih.gov While direct studies on this compound's effect on topoisomerase II are not specified, the established activity of the maleimide scaffold suggests potential for this class of compounds.

Cysteine Protease Inhibition Mechanisms

Cysteine proteases are a class of enzymes that utilize a cysteine residue in their active site for catalysis and are involved in various physiological processes. patsnap.com Their dysregulation has been linked to several diseases. patsnap.com Compounds that can covalently modify the active site cysteine are effective inhibitors of these enzymes. analis.com.mypatsnap.com

Maleimides are known to be potent, irreversible inhibitors of cysteine proteases. analis.com.mywikipedia.org The electrophilic double bond of the maleimide ring readily reacts with the nucleophilic thiol group of the active site cysteine via a Michael addition reaction. wikipedia.org This forms a stable, covalent thioether bond, leading to the inactivation of the enzyme. wikipedia.org N-ethylmaleimide is a classic example of a compound that reacts rapidly and spontaneously with sulfhydryl groups in proteins, including cysteine proteases. analis.com.my The hydrophobicity conferred by the N-substituent can influence the compound's ability to access the active site of the enzyme. analis.com.my

Antineoplastic and Antiproliferative Investigations

The ability of N-substituted maleimides to inhibit key enzymes involved in cell proliferation and survival has led to their investigation as potential anticancer agents.

Research into various maleimide derivatives has demonstrated their antiproliferative activity against a range of cancer cell lines. nih.govmdpi.com For example, a series of phenylmaleimides exhibited antiproliferative IC50 values from sub-micromolar to over 100 µM in HepB3 cell culture assays. nih.gov The mechanism of action for some of these compounds was linked to the activation of the unfolded protein response (UPR), a cellular stress pathway that can trigger apoptosis when protein misfolding in the endoplasmic reticulum cannot be resolved. nih.gov

While initially designed as inhibitors of the Cdc25 phosphatase, the antiproliferative effects of some maleimides were found not to correlate with Cdc25 inhibition, suggesting alternative mechanisms of action. nih.gov The structural diversity of the N-substituent on the maleimide ring is a key factor in determining the antiproliferative potency and the specific cellular pathways affected. mdpi.comnih.gov For instance, the consolidation of a combretastatin (B1194345) template with a bisindolylmaleimide structure has been explored to generate novel heterocyclic compounds with antiproliferative properties. nih.gov

Cytotoxicity Profiles in Transformed Cell Lines (e.g., MCF-7, HeLa, HEK293)

N-substituted maleimides have demonstrated significant cytotoxic effects against various transformed human cell lines. Studies on a range of N-phenylmaleimide derivatives have revealed their potential to inhibit the growth of cancer cells. For instance, the antiproliferative activity of a series of heteroarylmaleimides and polyheterocondensed imides has been tested against human tumor cells, including the NCI-H460 lung carcinoma cell line, with IC50 values ranging from 0.84 to 9 μM scispace.com. Furthermore, various 7-azaindazolyl-indolyl-maleimides and arylmaleimide derivatives have shown cytotoxicity against a panel of human cancer cell lines such as K562 and HL-60 (leukemia), A549 (human lung carcinoma), ECA-109 (human esophageal carcinoma), KB (human epidermoid carcinoma), SMMC-7721 (human hepatocellular carcinoma), PC-3 (human prostate), and SGC-7901 (human gastric) scispace.com.

While specific data for this compound is limited, research on related N-phenylmaleimide derivatives provides insights into their cytotoxic potential. For example, four N-phenylmaleimide derivatives (N-phenyl-maleimide, 4-methyl-N-phenyl-maleimide, 4-methoxy-N-phenyl-maleimide, and N-phenyl-ethyl-maleimide) induced significant cytotoxicity in B16F10 melanoma cells, with IC50 values in the low micromolar range after 24, 48, and 72 hours of incubation scispace.com. The cytotoxic potential of certain compounds has also been evaluated on MCF-7 (a human breast cancer cell line), HeLa (a human cervical cancer cell line), and HEK293 (a human embryonic kidney cell line) researchgate.net.

The following table summarizes the cytotoxic activity of selected N-phenylmaleimide derivatives against B16F10 melanoma cells.

| Compound | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| N-phenyl-maleimide | 13 ± 0.8 | 8.0 ± 1.2 | 7.5 ± 0.9 |

| 4-methyl-N-phenyl-maleimide | 18 ± 0.9 | 12 ± 1.4 | 8.5 ± 1.1 |

| 4-methoxy-N-phenyl-maleimide | 17 ± 0.5 | 11 ± 1.1 | 5.4 ± 1.2 |

| N-phenyl-ethyl-maleimide | 11 ± 0.9 | 9.0 ± 1.1 | 4.5 ± 1.3 |

Table 1: Cytotoxicity (IC50 values in µM) of N-phenylmaleimide derivatives on B16F10 melanoma cells after different incubation times. Data is presented as mean ± S.E.M. scispace.com

Selective Antiproliferative Effects on Tumor Cells vs. Normal Cells

A crucial aspect of anticancer drug development is the selective targeting of tumor cells while sparing normal, healthy cells. Some N-substituted maleimide derivatives have shown promising selectivity in this regard. For instance, novel N-triazolyl maleimide derivatives were found to require a lower concentration to induce toxicity in SK-Mel-28 and SK-Mel-103 melanoma cell lines compared to the normal human umbilical vein endothelial cells (HUVEC) nih.gov.

Mechanisms of Inducing Oxidative Stress in Cancer Cells

One of the key mechanisms underlying the anticancer activity of N-substituted maleimides is the induction of oxidative stress within cancer cells. Cancer cells often exist in a state of increased intrinsic oxidative stress, making them more vulnerable to further oxidative insults compared to normal cells nih.gov. N-aryl maleimides can react with reduced glutathione (B108866) (GSH), a major intracellular antioxidant, through a 1,4-Michael-type addition reaction nih.gov. This depletion of GSH disrupts the cellular redox balance and leads to an accumulation of reactive oxygen species (ROS) nih.gov.

The increased ROS levels can damage cellular components such as lipids, proteins, and DNA, ultimately triggering cell death pathways iiarjournals.org. The treatment of B16F10 melanoma cells with an N-phenylmaleimide derivative was shown to promote intense oxidative stress scispace.com. This indicates that the cytotoxic effects of these compounds are linked to their ability to act via mitochondria scispace.com. The induction of oxidative stress is a common mechanism for many anticancer agents, and by targeting the already compromised redox system of cancer cells, N-substituted maleimides can selectively induce cell death rsc.org.

Therapeutic Potential as Antitumor Agents

The cytotoxic and pro-oxidative properties of N-substituted maleimides position them as promising candidates for the development of new antitumor agents. The ability of these compounds to interfere with the energetic metabolism of cancer cells further enhances their therapeutic potential nih.govresearchgate.net. For example, certain N-phenylmaleimides have been shown to reduce the expression of fatty acid synthase (FASN), an enzyme overexpressed in many cancers and associated with tumor progression nih.govresearchgate.net. By inhibiting FASN, these compounds may limit the fuel supply required for rapid cancer cell proliferation nih.gov.

The antitumor effects of N-phenylmaleimide derivatives have been demonstrated in preclinical mouse models of melanoma, where they reduced tumor growth and lung metastasis scispace.com. The chemical structure of these maleimides, including the nature of the substituent on the phenyl ring, plays a significant role in their activity scispace.com. The presence of the ethyl group on the phenyl ring in this compound contributes to its lipophilicity, which can influence its absorption, distribution, and ultimately, its biological activity ontosight.ai. The collective evidence suggests that N-substituted maleimides, as a class, hold significant therapeutic potential as antitumor agents, warranting further investigation and development ontosight.airesearchgate.net.

Antimicrobial and Antifungal Activity

In addition to their anticancer properties, N-substituted maleimides have also been investigated for their activity against microbial and fungal pathogens.

Evaluation of Antibacterial Potency Against Pathogenic Strains

Several studies have demonstrated the antibacterial activity of N-substituted maleimides. The double bond within the maleimide ring is crucial for this activity, as maleimides are significantly more active than their saturated succinimide counterparts nih.gov. The antibacterial efficacy is dependent on the specific substitution on the maleimide nitrogen.

A study on various N-substituted maleimides revealed differentiated but generally low antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 128 µg/ml tandfonline.com. Notably, high MIC values were observed against the Gram-negative bacterium Escherichia coli. In contrast, N-phenylmaleimides have shown activity against Staphylococcus aureus nih.gov. The introduction of electron-donating or electron-withdrawing substituents on the aromatic ring of N-phenylmaleimides was found to decrease their antibacterial activity, suggesting the influence of steric effects nih.gov.

The following table presents the antibacterial activity of selected N-substituted maleimides against different bacterial strains.

| Compound | S. aureus MIC (µg/ml) | B. subtilis MIC (µg/ml) | E. coli MIC (µg/ml) |

| N-Phenylmaleimide | 32 | 16 | 128 |

| N-(4-Bromophenyl)maleimide | 64 | 32 | >128 |

| N-(4-Methoxyphenyl)maleimide | 128 | 64 | >128 |

| N-(4-Nitrophenyl)maleimide | 128 | 64 | >128 |

Table 2: In vitro antibacterial activity (MIC in µg/ml) of selected N-substituted maleimide compounds. tandfonline.com

Antifungal Efficacy and Anti-Virulence Mechanisms (e.g., Candida albicans)

N-substituted maleimides have shown potent antifungal activity, particularly against pathogenic yeasts like Candida albicans. Many neutral maleimides exhibit strong antifungal effects with MICs in the range of 0.5–4 µg/ml, which is comparable to some established antifungal drugs tandfonline.com.

The mechanism of antifungal action is multifaceted. N-substituted maleimides are known to affect the biosynthesis of chitin (B13524) and β(1,3)-glucan, which are essential components of the fungal cell wall researchgate.net. The membrane enzyme β(1,3)-glucan synthase has been proposed as a primary target for some maleimide analogues in C. albicans researchgate.net.

Furthermore, research on a maleimide derivative, 1-(4-methoxyphenyl)-1-hydro-pyrrole-2,5-dione (MPD), has shed light on anti-virulence mechanisms. MPD was found to inhibit key virulence factors of C. albicans, including adhesion, filamentation (the transition from yeast to hyphal form), and biofilm formation nih.gov. Mechanistically, it was shown to interfere with iron ion homeostasis and disrupt the cell membrane by inhibiting ergosterol (B1671047) biosynthesis nih.gov. These findings highlight the potential of N-substituted maleimides not only as direct antifungal agents but also as compounds that can disarm fungal pathogens by targeting their virulence mechanisms.

Bioconjugation Strategies and Protein Modification

N-substituted maleimides, including this compound, are pivotal reagents in biomedical research, primarily due to the unique reactivity of the maleimide ring. ontosight.ai This functional group's ability to form stable covalent bonds with specific amino acid residues has made it a cornerstone of protein modification and bioconjugation. ontosight.aiscience.gov

The chemical modification of proteins via cysteine residues is a fundamental strategy in chemical biology and drug development. sioc-journal.cn Cysteine is often the target of choice due to the unique nucleophilicity of its thiol side chain and its relatively low natural abundance in proteins, which allows for more site-specific modifications. sioc-journal.cnrsc.org

Maleimide derivatives are among the most widely used reagents for this purpose. The core of this strategy is the Michael addition reaction, where the thiol group of a cysteine residue attacks one of the double-bonded carbons of the maleimide ring. rsc.org This reaction is highly efficient and chemoselective under physiological conditions (pH 6.5-7.5), proceeding rapidly to form a stable thioether bond. ontosight.ai this compound, as a member of this class, is suitable for these bioconjugation reactions, where it can link proteins to other molecules like drugs, fluorescent dyes, or polyethylene (B3416737) glycol (PEG). ontosight.ai The stability of the resulting conjugate is crucial for applications such as the development of antibody-drug conjugates (ADCs), where a cytotoxic payload must remain attached to the antibody until it reaches its target. rsc.org

While cysteine modification is prevalent, the scarcity of accessible free cysteines in many natural proteins has driven the search for alternative modification sites. nih.govresearchgate.net The protein's N-terminus presents a unique, single modification site. A novel and powerful method has been developed for the selective functionalization of the N-terminus using a copper(II)-mediated [3+2] cycloaddition reaction. nih.govchemrxiv.orgchemrxiv.org

This technique allows commercially available maleimides to be conjugated to various N-terminal amino acids without the need for genetic engineering or specific peptide sequences. nih.govresearchgate.net The reaction proceeds under mild, non-denaturing conditions (pH 6 and 37 °C in aqueous media) and involves the combined use of a copper(II) catalyst and a heteroaromatic aldehyde, such as 2-pyridinecarboxaldehyde (B72084) (2-PCA). researchgate.netchemrxiv.orgchemrxiv.org The copper ion and the aldehyde work in concert to selectively generate a reactive azomethine ylide intermediate at the N-terminus, which then undergoes a cycloaddition with the maleimide derivative. chemrxiv.orgchemrxiv.org This method has been successfully used to create dually modified antibodies, such as a trastuzumab conjugate equipped with both a cytotoxic agent (MMAE) and a fluorophore (Cy5), which retained its ability to recognize its target receptor, HER2. nih.govresearchgate.net

Enzyme immunoassays are essential diagnostic tools that rely on the stable linkage of an enzyme to an antibody. N-substituted maleimides are integral to the formation of these enzyme-antibody conjugates through the use of heterobifunctional crosslinkers. nih.gov These crosslinkers possess two different reactive groups, one of which is often a maleimide.

A representative example is the use of N-[β-(4-diazophenyl)ethyl]maleimide (DPEM) to couple β-D-galactosidase to an antibody. nih.gov In this process, the antibody is first treated with the DPEM crosslinker. The diazonium group of DPEM reacts with the antibody, introducing maleimide functionalities onto its surface. After removing excess reagent, the maleimide-activated antibody is mixed with the enzyme. The maleimide groups then specifically react with free thiol groups on the enzyme, forming a stable covalent conjugate. nih.gov This method is noted for being simple, reproducible, and mild, preserving the activity of both the enzyme and the antibody. The resulting conjugates have been used to detect target antibodies at concentrations as low as 2 ng/tube, demonstrating the effectiveness of maleimide-based crosslinking in creating sensitive immunoassay reagents. nih.gov

A major challenge in chemotherapy is the systemic toxicity and poor pharmacokinetic profile of many potent anticancer drugs. mdpi.comnih.gov An innovative strategy to overcome this is the design of albumin-binding prodrugs, which leverage the long circulatory half-life and tumor-targeting properties of endogenous albumin. mdpi.com The maleimide functional group is a key component in this approach. trea.com

This strategy involves attaching a maleimide moiety to a drug molecule, creating a prodrug. nih.gov After intravenous administration, the maleimide group on the prodrug can covalently bind to the single free cysteine residue (Cys34) on circulating human serum albumin via a Michael addition reaction. mdpi.comnih.gov This conjugation significantly enhances the drug's stability and solubility in the bloodstream and allows it to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. mdpi.com For instance, a camptothecin-based prodrug, Mal-glu-CPTS0001, was designed to bind albumin in vivo. nih.gov This approach not only improved the preferential accumulation of the drug in tumors but also significantly reduced the parent drug's toxicity, demonstrating the power of maleimide-based prodrugs in enhancing the efficacy and safety of cancer therapeutics. nih.gov

Table 1: Research Applications of this compound and Related Compounds

| Application Area | Strategy | Key Reagent Class/Example | Mechanism of Action | Reference |

|---|---|---|---|---|

| Protein Modification | Cysteine-Directed Labeling | N-Substituted Maleimides | Michael addition between maleimide and cysteine's thiol group, forming a stable thioether bond. | ontosight.airsc.org |

| Protein Modification | N-Terminal Functionalization | Commercially Available Maleimides | Copper(II)-mediated [3+2] cycloaddition with an N-terminal azomethine ylide intermediate. | nih.govresearchgate.netchemrxiv.org |

| Enzyme Immunoassays | Enzyme-Antibody Conjugation | N-[β-(4-diazophenyl)ethyl]maleimide (DPEM) | Heterobifunctional crosslinker; maleimide end reacts with enzyme thiols after the diazo end links to the antibody. | nih.gov |

| Drug Delivery | Albumin-Binding Prodrugs | Maleimide-functionalized drugs (e.g., Mal-glu-CPTS0001) | Michael addition between the prodrug's maleimide group and Cys34 of serum albumin. | mdpi.comnih.gov |

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

The biological effects of N-substituted maleimides are not solely dictated by the reactive maleimide ring but are significantly modulated by the nature of the substituent attached to the nitrogen atom. tandfonline.comacs.org Structure-activity relationship (SAR) analysis helps to understand how these structural variations influence biological efficacy, guiding the design of more potent and selective compounds. acs.org

In the case of this compound, the 4-ethylphenyl group imparts a significant degree of lipophilicity (hydrophobicity). ontosight.ai This characteristic can enhance the compound's ability to penetrate cell membranes. nih.gov SAR studies on various series of N-substituted maleimides have demonstrated clear correlations between structure and activity:

Antimicrobial Activity : In a study of N-substituted maleimides, antibacterial activity was found to be dependent on the structure, influenced by both chemical reactivity and lipophilicity. Neutral maleimides, such as those with aryl substituents, generally displayed strong antifungal effects. tandfonline.com

Anti-leishmanial Activity : A large-scale synthesis and evaluation of 45 different maleimide compounds revealed that substitutions on the N-aryl ring were critical for anti-leishmanial activity against L. donovani. researchgate.net

Osteogenic Activity : In the development of bone morphogenetic protein (BMP) synergizers, SAR analysis of 3-aryl-4-indoyl-substituted maleimides showed that the specific pattern of substitution on the aryl rings drastically influenced the compound's potency and efficacy in inducing osteogenic differentiation. acs.org

These studies collectively show that modifying the N-substituent is a powerful strategy for fine-tuning the biological profile of maleimide-based compounds. The 4-ethylphenyl group of this compound serves as a modulator of its lipophilicity and potential biological interactions, positioning it within a well-established framework of SAR for this important class of molecules. ontosight.aitandfonline.com

Table 2: Structure-Activity Relationship (SAR) Insights for N-Aryl Maleimides

| Biological Context | Structural Feature | Influence on Efficacy | Key Insight | Reference |

|---|---|---|---|---|

| Antimicrobial | N-Aryl Substituent | Modulates lipophilicity and chemical reactivity. | Lipophilicity and structure of the N-substituent are correlated with antibacterial activity. | tandfonline.com |

| Anti-leishmanial | Substitutions on N-Aryl Ring | Directly impacts potency against L. donovani. | Specific substitutions are crucial for optimizing biological activity. | researchgate.net |

| Osteogenic | Substitutions on Aryl Groups | Drastically alters potency and efficacy in inducing differentiation. | The pattern of aryl substitution is a key determinant of the desired biological effect. | acs.org |

| General | N-(4-Ethylphenyl) Group | Imparts significant lipophilicity. | Can enhance membrane permeability and influence interactions with biological targets. | ontosight.ai |

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | 1-(4-Ethylphenyl)-1H-pyrrole-2,5-dione |

| Monomethyl auristatin E | MMAE |

| N-[β-(4-diazophenyl)ethyl]maleimide | DPEM |

| β-D-galactosidase | - |

| Trastuzumab | - |

| Camptothecin | - |

Influence of Substituent Electronic and Steric Properties on Bioactivity

The core of the maleimide structure contains a reactive Michael acceptor system, the α,β-unsaturated carbonyl group, which readily undergoes nucleophilic addition with thiol groups of cysteine residues in proteins and enzymes. analis.com.my This covalent modification is often the basis of their biological effects. The nature of the N-substituent can either enhance or diminish this reactivity and thereby tune the compound's bioactivity.

Research into the structure-activity relationships (SAR) of N-aryl maleimides has provided insights into how different substituents on the phenyl ring affect their biological profiles. Generally, the introduction of substituents with varying electronic and steric properties allows for the fine-tuning of therapeutic potential.

Electronic Effects:

The electronic nature of the substituent on the phenyl ring of N-phenylmaleimide derivatives directly impacts the electrophilicity of the maleimide double bond. Electron-withdrawing groups (EWGs) are known to increase the reactivity of the maleimide moiety towards nucleophilic attack by decreasing the electron density of the double bond. mdpi.com Conversely, electron-donating groups (EDGs) can decrease this reactivity.

In the case of this compound, the ethyl group at the para-position is considered a weak electron-donating group through an inductive effect. This property can influence its interaction with biological targets. For instance, in studies on monoglyceride lipase (MGL) inhibitors, a series of N-(alkylphenyl)maleimides were evaluated. ucl.ac.be While this compound (compound 8 in the study) showed an IC50 value of 2.82 µM, lengthening the alkyl chain to a heptyl group resulted in a slightly more potent inhibitor (IC50 = 2.12 µM), suggesting that factors beyond simple electronics, such as lipophilicity, play a crucial role. ucl.ac.be

In a different context, when evaluating N-aryl maleimides for their ability to inhibit the anti-apoptotic protein Bfl-1, a preference for electron-withdrawing substituents on the N-aryl ring was observed for enhanced activity. nih.gov For example, compounds with chloro and nitro substituents, which are electron-withdrawing, showed significant inhibitory potential. nih.gov This suggests that for certain targets, a more reactive maleimide core is beneficial.

The table below presents data on the MGL inhibitory activity of various N-substituted phenylmaleimides, illustrating the influence of different electronic substituents. ucl.ac.be

| Compound | Substituent (Position) | IC50 (µM) for MGL Inhibition |

| N-Phenylmaleimide | H | 14.10 |

| N-(4-Methylphenyl)maleimide | 4-CH₃ | 2.00 |

| This compound | 4-C₂H₅ | 2.82 |

| N-(4-Heptylphenyl)maleimide | 4-C₇H₁₅ | 2.12 |

| N-(4-Hydroxyphenyl)maleimide | 4-OH | 12.9 |

| N-(4-Methoxyphenyl)maleimide | 4-OCH₃ | 6.92 |

| N-(4-Fluorophenyl)maleimide | 4-F | 5.18 |

| N-(4-Chlorophenyl)maleimide | 4-Cl | 7.24 |

| N-(4-Bromophenyl)maleimide | 4-Br | 4.37 |

| N-(4-Iodophenyl)maleimide | 4-I | 4.34 |

Steric Effects:

Steric hindrance caused by bulky substituents on the N-phenyl ring can also play a critical role in the biological activity of maleimide derivatives. analis.com.my Large substituents may sterically shield the reactive double bond, potentially reducing its accessibility to nucleophiles on the target protein. However, steric factors can also contribute positively by promoting a better fit within a specific binding pocket of a target enzyme or receptor.

The antifungal activity of N-substituted maleimides has been shown to be influenced by the bulkiness of the N-substituent. analis.com.my While specific data for this compound in this context is not detailed, the general principle holds that the size and shape of the substituent can affect the compound's ability to interact with microbial enzymes. analis.com.my

In the study of MGL inhibitors, moving the ethyl group from the para to the ortho position on the phenyl ring in N-(2-ethylphenyl)maleimide resulted in slightly improved inhibitory activity (IC50 = 2.00 µM) compared to the para-substituted this compound (IC50 = 2.82 µM). ucl.ac.be This indicates that the position of the substituent, and therefore the steric environment around the maleimide core, can influence binding and inhibition.

The following table showcases the impact of substituent position on MGL inhibitory activity for some N-(alkylphenyl)maleimides. ucl.ac.be

| Compound | Substituent (Position) | IC50 (µM) for MGL Inhibition |

| N-(2-Methylphenyl)maleimide | 2-CH₃ | 2.00 |

| N-(3-Methylphenyl)maleimide | 3-CH₃ | 7.04 |

| N-(4-Methylphenyl)maleimide | 4-CH₃ | 2.00 |

| N-(2-Ethylphenyl)maleimide | 2-C₂H₅ | 2.00 |

| This compound | 4-C₂H₅ | 2.82 |

Advanced Material Science and Functional Applications

Role as Crosslinking Agents in Polymer and Hydrogel Systems

N-substituted maleimides, including N-(4-Ethylphenyl)maleimide, serve as crucial crosslinking agents in the formation of polymer networks and hydrogels. researchgate.net Crosslinking transforms liquid polymers into solid gels, significantly increasing the polymer's molecular weight and stability. researchgate.net These networks can be formed through various chemical reactions, with the maleimide (B117702) group's reactivity being central to the process.

In hydrogel systems, which are three-dimensional cross-linked structures capable of holding large amounts of water, maleimide-functionalized polymers are highly valued. researchgate.netmdpi.com For instance, thermoresponsive hydrogels have been developed using N-substituted maleimides. researchgate.net These materials exhibit a phase transition in response to temperature changes, a property useful in biomedical applications like drug delivery. mdpi.comrsc.org The formation of these hydrogels can involve reactions like the Diels-Alder cycloaddition, where maleimide-functionalized polymers react with polymers bearing furan (B31954) groups to create stable, thermosensitive networks. nih.gov This approach has been used to create degradable hydrogels for the controlled release of therapeutics. nih.gov The choice of the N-substituent on the maleimide can tune the properties of the resulting hydrogel, such as its swelling behavior and mechanical strength. nih.gov

The efficiency of crosslinking is a key factor in the performance of the final material. Maleimide-based crosslinkers are known for their high reactivity, leading to the efficient formation of stable polymer networks.

Development of Functionalized Monomers for Specialty Materials

This compound and similar N-substituted maleimides are valuable as functionalized monomers in the synthesis of specialty polymers. researchgate.net Their incorporation into polymer chains can impart desirable properties such as high thermal stability and specific reactivity. researchgate.net

For example, N-substituted maleimides can be copolymerized with other monomers, like styrene (B11656) or methyl methacrylate (B99206), through free radical polymerization to create copolymers with tailored characteristics. researchgate.netpittstate.edu The reactivity ratios of the comonomers determine the final composition and properties of the copolymer. In the copolymerization of N-(4-carboxyphenyl)maleimide with styrene, the resulting copolymers show a tendency towards alternating structures due to the electron-deficient nature of the maleimide double bond. This incorporation of maleimide units often leads to an increase in the glass transition temperature (Tg) of the material, enhancing its thermal stability.

The synthesis of polymers from maleimide-based monomers can be achieved through various polymerization techniques, including photoinduced radical polymerization. researchgate.net This method allows for the creation of materials like alternating copolymers of styrene and maleimide-benzoxazine at room temperature. researchgate.net The resulting polymers often exhibit high thermal stability, making them suitable for applications requiring durable materials. researchgate.net

Table 1: Examples of Copolymerization involving N-Substituted Maleimides

| Comonomer 1 | Comonomer 2 | Polymerization Method | Key Properties of Resulting Polymer |

|---|---|---|---|

| N-(4-carboxyphenyl)maleimide | Styrene | Free Radical Polymerization | Alternating tendency, increased thermal stability. |

| N-(4-carboxyphenyl)maleimide | Methyl Methacrylate | Free Radical Polymerization | Increased thermal stability. researchgate.net |